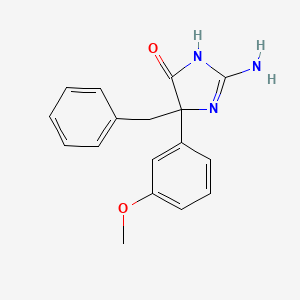![molecular formula C16H14FN3O B6345720 2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one CAS No. 1354939-37-9](/img/structure/B6345720.png)
2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one, commonly referred to as 3-Fluorophenylmethyl-2-amino-5-phenyl-4,5-dihydroimidazol-4-one (3-FAPM), is a small molecule that has been extensively studied in recent years due to its potential applications in the fields of medicine, biochemistry, and physiology. 3-FAPM is a derivative of the imidazole family and has been used in a variety of lab experiments, due to its unique structure and properties. Additionally, this paper will provide a list of potential future directions for research into 3-FAPM.
Aplicaciones Científicas De Investigación
2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one has a wide range of potential applications in scientific research. It has been used as a catalyst in various organic reactions, including the synthesis of heterocyclic compounds, the synthesis of polymers, and the synthesis of biologically active compounds. Additionally, 2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one has been used as a reagent in the synthesis of fluorescent dyes and as a ligand in the synthesis of metal complexes. 2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one has also been used as an inhibitor in the study of enzymes and as a substrate in the study of enzyme kinetics.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one is not yet fully understood. However, it is known that 2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one binds to certain enzymes, such as cytochrome P450, and inhibits their activity. Additionally, 2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one has been shown to interact with certain cell membrane proteins, such as G-protein coupled receptors, which may play a role in its mechanism of action.
Biochemical and Physiological Effects
2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one can inhibit the activity of various enzymes, including cytochrome P450 and acetylcholinesterase. Additionally, in vivo studies have shown that 2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one can inhibit the activity of various neurotransmitters, such as serotonin, dopamine, and norepinephrine. Furthermore, 2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one has been shown to have an anti-inflammatory effect in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable and non-toxic. Additionally, it has a wide range of potential applications, including catalyzing organic reactions, inhibiting enzymes, and interacting with cell membrane proteins. However, 2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one also has some limitations for use in lab experiments. It is a relatively small molecule, which can make it difficult to study its mechanism of action. Additionally, it is not very soluble in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for research into 2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one. One potential direction is to further investigate its mechanism of action, in order to better understand how it interacts with enzymes and cell membrane proteins. Additionally, further research could be conducted into its potential applications in medicine and biochemistry. Additionally, further research could be conducted into its potential use as a substrate or inhibitor in the study of enzyme kinetics. Finally, further research could be conducted into its potential use as a fluorescent dye or metal complex ligand.
Métodos De Síntesis
2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one can be synthesized through a five-step process. The first step involves the reaction of 3-fluorobenzenemethanol with thionyl chloride to form 3-fluorobenzenemethanesulfonyl chloride. The second step involves the reaction of 3-fluorobenzenemethanesulfonyl chloride with 2-amino-5-phenyl-4,5-dihydroimidazol-4-one to form 3-fluorobenzenemethanesulfonamide. The third step involves the reaction of 3-fluorobenzenemethanesulfonamide with sodium hydroxide to form 3-fluorobenzenemethanesulfonamide hydrochloride. The fourth step involves the reaction of 3-fluorobenzenemethanesulfonamide hydrochloride with sodium borohydride to form 3-fluorobenzenemethanesulfonamide borohydride. The fifth and final step involves the reaction of 3-fluorobenzenemethanesulfonamide borohydride with potassium hydroxide to form 2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one.
Propiedades
IUPAC Name |
2-amino-4-[(3-fluorophenyl)methyl]-4-phenyl-1H-imidazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c17-13-8-4-5-11(9-13)10-16(12-6-2-1-3-7-12)14(21)19-15(18)20-16/h1-9H,10H2,(H3,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWCFCPVEBFGFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-5-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345637.png)



![2-Amino-5-[(4-chlorophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345671.png)


![2-Amino-5-[(3-fluorophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345689.png)
![2-Amino-5-(3-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345695.png)
![2-Amino-5-[(4-bromophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345702.png)


![2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345715.png)
![2-Amino-5-[(2-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345730.png)